4-(Piperidin-3-ylmethyl)morpholine
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Description
“4-(Piperidin-3-ylmethyl)morpholine” is a chemical compound .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular formula of “this compound” is C10H20N2O . Its molecular weight is 184.28 g/mol .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Synthetic Approaches and Pharmacological Applications
Piperazine and Morpholine Derivatives
Piperazine and morpholine derivatives demonstrate a broad spectrum of pharmacological applications. Recent advancements in the synthesis of these derivatives have revealed their potent pharmacophoric activities. These compounds are investigated for their roles in treating allergic diseases such as asthma, atopic dermatitis, and allergic rhinitis through their action as small molecule antagonists for chemokine receptors like CCR3. The structural diversity and synthetic versatility of piperazine and morpholine derivatives allow for the development of novel compounds with potential therapeutic benefits in various medical fields, including neurology and oncology (Al-Ghorbani et al., 2015) (Willems & IJzerman, 2009).
Morpholine and Pyrans Derivatives
The morpholine ring, being a six-membered aromatic organic heterocycle, is present in various compounds developed for diverse pharmacological activities. This review highlights the significant role of morpholine derivatives in drug design, emphasizing their broad pharmacological profiles, including antimicrobial and anticancer activities. The synthesis and exploration of morpholine and pyran analogues have been a focus of recent research, showcasing the potential of these compounds in the development of new therapeutic agents (Asif & Imran, 2019).
Antisense Oligonucleotides
Morpholino oligos, which are antisense oligonucleotides, have been explored for their ability to inhibit gene function in various model organisms. These compounds offer a relatively simple and rapid method to study gene function, with applications potentially extending to therapeutic interventions for genetic disorders. This review surveys the use of morpholinos across different species, highlighting their successes and limitations in targeting both maternal and zygotic gene functions (Heasman, 2002).
Properties
IUPAC Name |
4-(piperidin-3-ylmethyl)morpholine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-2-10(8-11-3-1)9-12-4-6-13-7-5-12/h10-11H,1-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALFVQZQTMWKLKX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CN2CCOCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00390135 |
Source
|
Record name | 4-(piperidin-3-ylmethyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00390135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81310-60-3 |
Source
|
Record name | 4-(3-Piperidinylmethyl)morpholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81310-60-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(piperidin-3-ylmethyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00390135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(piperidin-3-yl)methyl]morpholine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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